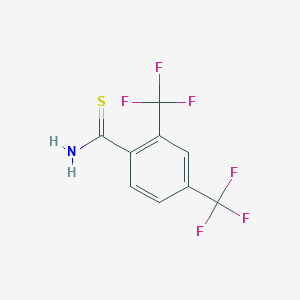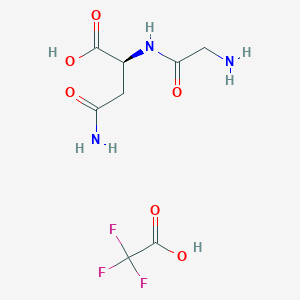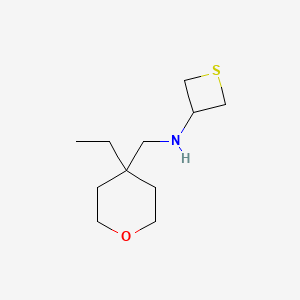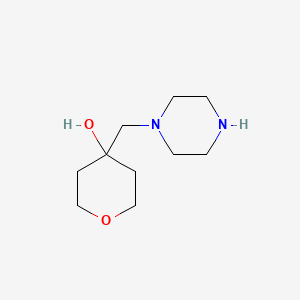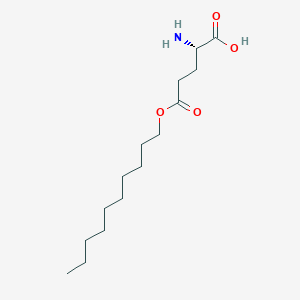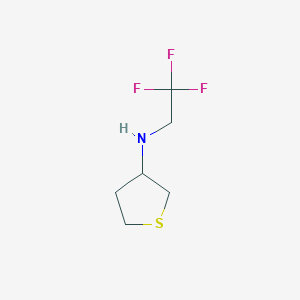
N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine is a fluorinated organic compound with the molecular formula C6H10F3NS. This compound is characterized by the presence of a trifluoroethyl group attached to a tetrahydrothiophen-3-amine structure. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine typically involves the reaction of tetrahydrothiophen-3-amine with 2,2,2-trifluoroethylamine hydrochloride. This reaction is often catalyzed by iron porphyrin and conducted in an aqueous solution. The process involves a one-pot N–H insertion reaction via cascade diazotization and N-trifluoroethylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound’s fluorinated structure makes it a valuable building block in the synthesis of pharmaceuticals, potentially enhancing the metabolic stability and bioavailability of drug candidates.
Organic Synthesis: It serves as a versatile intermediate in various organic synthesis reactions, enabling the construction of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the trifluoroethyl group can enhance the compound’s interaction with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability . The exact pathways and molecular targets vary based on the specific application and the structure of the final compound.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trifluoroethyl)isatin ketimine: This compound also contains a trifluoroethyl group and is used in organic synthesis for its unique reactivity and stereoselectivity.
2,2,2-Trifluoroethylamine: A simpler compound that serves as a precursor in the synthesis of various trifluoroethylated derivatives.
Uniqueness
N-(2,2,2-Trifluoroethyl)tetrahydrothiophen-3-amine is unique due to its combination of a tetrahydrothiophen-3-amine structure with a trifluoroethyl group. This combination imparts specific properties, such as enhanced metabolic stability and unique reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C6H10F3NS |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)thiolan-3-amine |
InChI |
InChI=1S/C6H10F3NS/c7-6(8,9)4-10-5-1-2-11-3-5/h5,10H,1-4H2 |
InChI Key |
MWDNNYXIGPABFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
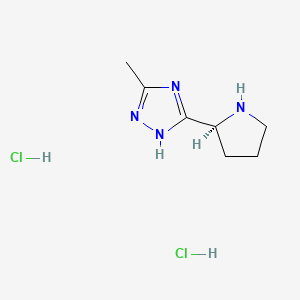
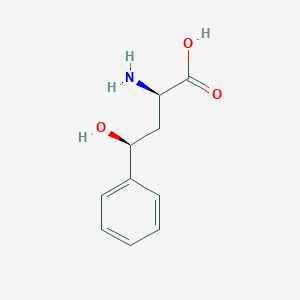

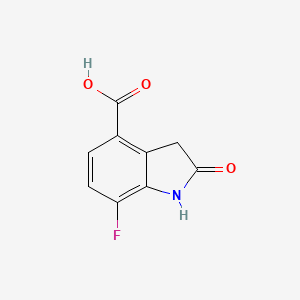
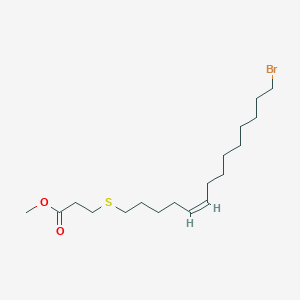
![(R)-(2'-(Benzyloxy)-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B13343962.png)
